1-(1-adamantylcarbonyl)-4-(4-fluorophenyl)piperazine -

1-(1-adamantylcarbonyl)-4-(4-fluorophenyl)piperazine

Catalog Number: EVT-4063700
CAS Number:
Molecular Formula: C21H27FN2O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Neurological disorders: Some derivatives show activity as dopamine and serotonin transporter inhibitors, suggesting potential for treating conditions like Parkinson's disease, depression, and addiction [ [], [], [], [], [], [], [] ].
  • Pain management: Certain derivatives exhibit activity as NMDA receptor antagonists, suggesting potential for treating chronic pain and neuropathic pain [ [] ].
  • Cardiovascular diseases: Some derivatives have been investigated for their vasodilatory effects and potential in treating hypertension [ [], [], [] ].
  • Antimicrobial agents: Certain derivatives demonstrate growth inhibitory activity against drug-resistant bacteria, suggesting potential as novel antibiotics [ [] ].

1-(4-Fluorophenyl)piperazine

Compound Description: 1-(4-Fluorophenyl)piperazine serves as a key structural component in various compounds investigated for their potential as anti-Alzheimer's agents. Studies exploring its conformational analysis and DFT investigations highlight its electronic properties and potential for inhibiting acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. []

tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: This compound represents a sterically congested piperazine derivative synthesized using a modified Bruylants approach. It is highlighted for its novel chemistry, particularly the presence of a synthetically useful second nitrogen atom within the N-tert-butyl piperazine substructure, which can be further functionalized. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide

Compound Description: This compound, denoted as [11C]DPFC or [11C]1, was developed as a novel positron emission tomography (PET) radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain. It exhibits a high binding affinity for FAAH (IC50: 3.3 nM). []

(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride

Compound Description: Identified as LDK1229, this compound acts as a cannabinoid CB1 receptor inverse agonist, belonging to the benzhydryl piperazine class of analogs. It exhibits higher selectivity for CB1 over cannabinoid receptor type 2 (CB1 Ki = 220 nM) and effectively antagonizes CB1's basal G protein coupling activity. []

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

Compound Description: This compound is a salt form of a 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine derivative, characterized by a diprotonated piperazine ring. Its crystal structure reveals interactions with chloride anions and water molecules, providing insights into its supramolecular assembly. []

1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol

Compound Description: This compound, designated as 3b, acts as an atypical dopamine transporter (DAT) inhibitor, showing efficacy in reducing cocaine and methamphetamine reinforcement in rat models without exhibiting psychostimulant effects. []

Properties

Product Name

1-(1-adamantylcarbonyl)-4-(4-fluorophenyl)piperazine

IUPAC Name

1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Molecular Formula

C21H27FN2O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2

InChI Key

MTFMBDHEYHTHLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.